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molecular formula C14H22N4O2 B3026595 Tert-butyl 4-(3-aminopyridin-4-YL)piperazine-1-carboxylate CAS No. 1023298-54-5

Tert-butyl 4-(3-aminopyridin-4-YL)piperazine-1-carboxylate

Cat. No. B3026595
M. Wt: 278.35
InChI Key: SSZANZXFYGCOGL-UHFFFAOYSA-N
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Patent
US09345705B2

Procedure details

Step 2) 3-Nitro-4-boc piperizinyl pyridine 3 (37 g, 0.12 mol) was dissolved in DCM (500 mL). The resulting solution was subjected Pd/C (10%, 14.8 g) and was kept under hydrogen atmosphere at room temperature. Overnight stirring and monitored the reaction progress until the reaction is complete. The reaction solution was filtered through celite, washed with DCM/MeOH and concentrated to give the product, 4-(3-Amino-pyridin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester 4 (33 g) in the yield of around 99%.
Name
3-Nitro-4-boc piperizinyl pyridine
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
14.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([CH:4]1[N:9]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8][CH2:7][N:6]([C:17]2[CH:22]=[CH:21]C=CN=2)[CH2:5]1)([O-])=O>C(Cl)Cl.[Pd]>[C:13]([O:12][C:10]([N:9]1[CH2:4][CH2:5][N:6]([C:17]2[CH:22]=[CH:21][N:6]=[CH:5][C:4]=2[NH2:9])[CH2:7][CH2:8]1)=[O:11])([CH3:14])([CH3:15])[CH3:16]

Inputs

Step One
Name
3-Nitro-4-boc piperizinyl pyridine
Quantity
37 g
Type
reactant
Smiles
[N+](=O)([O-])C1CN(CCN1C(=O)OC(C)(C)C)C1=NC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Overnight stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept under hydrogen atmosphere at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through celite
WASH
Type
WASH
Details
washed with DCM/MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 197.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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